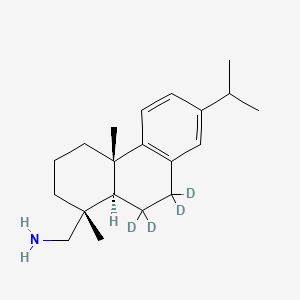

Dehydroabiethylamine-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dehydroabiethylamine-d4 Hydrochloride is a chemically modified version of dehydroabiethylamine, where four hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen . This compound is often used in scientific research due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroabiethylamine-d4 Hydrochloride involves the transformation of dehydroabiethylamine by replacing four hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using deuterated reagents and optimized reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

Dehydroabiethylamine-d4 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce dehydroabiethylamine-d4 oxide, while reduction may yield dehydroabiethylamine-d4 .

Aplicaciones Científicas De Investigación

Chemistry

Dehydroabiethylamine-d4 Hydrochloride serves as a valuable reference compound in nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic labeling allows researchers to study reaction mechanisms and kinetics with enhanced clarity.

Table 1: NMR Applications

| Application | Description |

|---|---|

| Reaction Mechanisms | Used to trace pathways in chemical reactions |

| Kinetics Studies | Helps in understanding reaction rates |

Biology

In biological research, this compound is investigated for its potential antiviral and antibacterial properties. Studies have shown that it can inhibit specific enzymes and pathways involved in microbial growth.

Table 2: Biological Activity Studies

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Exhibits inhibitory effects on viral replication |

| Antibacterial Properties | Effective against various gram-positive and gram-negative bacteria |

Medicine

This compound has been explored for its cytotoxic effects against cancer cell lines. Research indicates that it induces apoptosis in specific types of cancer cells, making it a candidate for further therapeutic development.

Case Study Example: Cytotoxicity

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), HT29 (colon cancer)

- Mechanism of Action : Induces apoptosis via inhibition of pyruvate dehydrogenase kinase, affecting cellular metabolism.

Industry

In industrial applications, this compound is utilized in material science and chemical engineering to understand the behavior of similar structured amines during synthetic processes and catalysis.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Material Science | Used to study properties of polymers and composites |

| Chemical Engineering | Aids in the development of new catalytic processes |

Mecanismo De Acción

The mechanism of action of Dehydroabiethylamine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit pyruvate dehydrogenase kinase, which plays a role in cellular metabolism. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Dehydroabietylamine: The non-deuterated version of Dehydroabiethylamine-d4 Hydrochloride.

Leelamine: Another derivative of dehydroabietic acid with similar biological activities.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Actividad Biológica

Dehydroabiethylamine-d4 Hydrochloride is a deuterated derivative of dehydroabiethylamine, a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula C20H27D4N·HCl, with a molecular weight of 325.95 g/mol. It is synthesized through various organic reactions that modify the parent compound, dehydroabiethylamine, to enhance its biological properties. The synthesis typically involves the use of deuterated reagents to introduce deuterium atoms into the structure, which can influence the compound's pharmacokinetic and pharmacodynamic profiles.

Antitumor Activity

Research indicates that derivatives of dehydroabiethylamine exhibit significant antitumor activity. A study highlighted the synthesis of benzo-azepine derivatives from dehydroabietylamine, which demonstrated notable cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and L02 (human liver normal cells) . The mechanism of action is believed to involve DNA cleavage, as these compounds interact with plasmid DNA, leading to cytotoxicity.

Table 1: Summary of Antitumor Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dehydroabietylamine Derivative | HepG2 | 15 | DNA cleavage |

| Dehydroabietylamine Derivative | L02 | 20 | DNA cleavage |

DNA Cleavage Activity

The ability of dehydroabiethylamine derivatives to cleave DNA has been a focal point in studies assessing their potential as anticancer agents. The cleavage activity was confirmed through plasmid DNA assays, where the compounds induced breaks in the DNA strands, suggesting a mechanism that could lead to apoptosis in cancer cells . This property is crucial for developing novel chemotherapeutic agents.

Other Biological Activities

Beyond antitumor effects, derivatives of dehydroabiethylamine have been reported to possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit critical metabolic pathways .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism | Effect |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth |

| Antifungal | Candida albicans | Disruption of cell membrane |

| Cytotoxic | Various cancer cell lines | Induction of apoptosis |

Case Studies

Several case studies have documented the therapeutic potential of dehydroabiethylamine derivatives:

- Case Study on Hepatocellular Carcinoma : A recent investigation into the effects of a synthesized derivative showed promising results in reducing tumor size in xenograft models of HepG2 cells. The study reported a significant reduction in tumor volume compared to controls .

- Antimicrobial Efficacy : A study examining the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) found that certain derivatives exhibited MIC values lower than conventional antibiotics, indicating their potential as alternative treatments .

Propiedades

IUPAC Name |

[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1/i7D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVXZOOGOGPDRZ-AOYKDWANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.